1-(3,5-dinitrobenzoyl)-4-phenylpiperazine
Overview
Description
1-(3,5-dinitrobenzoyl)-4-phenylpiperazine, also known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPP is a piperazine derivative that is synthesized through a multi-step reaction process.
Scientific Research Applications
1-(3,5-dinitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the key applications of this compound is in the field of neuroscience, where it is used as a tool to study the function of ion channels in neurons. This compound is a potent blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. By blocking Nav1.7, this compound can be used to investigate the role of this channel in pain signaling and to develop new pain therapies.
Mechanism of Action
1-(3,5-dinitrobenzoyl)-4-phenylpiperazine exerts its biological effects by binding to and blocking the Nav1.7 channel. Nav1.7 is a voltage-gated sodium channel that is expressed in sensory neurons and plays a crucial role in pain signaling. By blocking Nav1.7, this compound can reduce the excitability of sensory neurons and decrease pain sensation. The mechanism of action of this compound is well-studied and has been confirmed by multiple experimental studies.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of pain. By blocking Nav1.7, this compound can reduce pain sensation and provide relief from chronic pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, this compound has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
1-(3,5-dinitrobenzoyl)-4-phenylpiperazine has several advantages as a tool for scientific research. It is a potent and selective blocker of the Nav1.7 channel, which makes it a valuable tool for investigating the role of this channel in pain signaling. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, this compound has some limitations as well. It is a complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, this compound has a short half-life, which can limit its usefulness in some experimental settings.
Future Directions
There are several future directions for research on 1-(3,5-dinitrobenzoyl)-4-phenylpiperazine. One area of interest is the development of new pain therapies based on the mechanism of action of this compound. This compound has shown promising results in animal models of pain, and further research is needed to determine its potential as a treatment for chronic pain in humans. Another area of interest is the investigation of the role of Nav1.7 in other physiological processes, such as inflammation and anxiety. By studying the effects of this compound on these processes, researchers can gain a better understanding of the function of Nav1.7 and its potential as a therapeutic target. Additionally, further research is needed to optimize the synthesis process of this compound and to develop new analogs with improved pharmacological properties.
properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c22-17(13-10-15(20(23)24)12-16(11-13)21(25)26)19-8-6-18(7-9-19)14-4-2-1-3-5-14/h1-5,10-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJXIDDLEVOAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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